2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
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Overview
Description
2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrrolidine ring, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid typically involves multiple steps. One common method includes the condensation of a thiazolidine derivative with a pyrrolidine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine and pyrrolidine derivatives with sulfonic acid groups. Examples are:
- 2-[(5Z)-5-[(2E)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
- 2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Uniqueness
The uniqueness of 2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of functional groups and ring systems makes it a versatile compound for various applications.
Properties
CAS No. |
34282-85-4 |
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Molecular Formula |
C13H18N2O4S3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C13H18N2O4S3/c1-2-14-7-3-4-10(14)5-6-11-12(16)15(13(20)21-11)8-9-22(17,18)19/h5-6H,2-4,7-9H2,1H3,(H,17,18,19)/b10-5+,11-6- |
InChI Key |
GFJGCPCAQBIUMB-NJWBCTSZSA-N |
Isomeric SMILES |
CCN\1CCC/C1=C\C=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Canonical SMILES |
CCN1CCCC1=CC=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Origin of Product |
United States |
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